molecular formula C21H22N2O6 B11051015 1-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

1-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Cat. No.: B11051015
M. Wt: 398.4 g/mol
InChI Key: WUKUUKVKCGFXPU-UHFFFAOYSA-N
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Description

1-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzodioxole ring, a trimethoxyphenyl group, and a pyrazole ring, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring. Finally, the ethanone group is introduced through an acylation reaction using ethanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone has been studied for various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Exploring its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Potential use in the development of new materials or as a chemical intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction may involve binding to active sites or allosteric sites, leading to changes in the target’s conformation and function. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

1-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone can be compared with other similar compounds, such as:

    1-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl]ethanone: Lacks the dihydro component in the pyrazole ring.

    1-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]propanone: Contains a propanone group instead of an ethanone group.

    1-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: Contains a methanone group instead of an ethanone group.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C21H22N2O6

Molecular Weight

398.4 g/mol

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C21H22N2O6/c1-12(24)23-16(13-5-6-17-18(7-13)29-11-28-17)10-15(22-23)14-8-19(25-2)21(27-4)20(9-14)26-3/h5-9,16H,10-11H2,1-4H3

InChI Key

WUKUUKVKCGFXPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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